LTB4 Receptor Antagonism: A Stereospecific Pharmacological Property Unique to the Trans-Isomer
12-Hydroxy-9(E)-octadecenoic acid (ricinelaidic acid) acts as a direct antagonist of the leukotriene B4 (LTB4) receptor, a G-protein-coupled receptor mediating potent pro-inflammatory signals. Its cis-isomer counterpart, ricinoleic acid, does not exhibit comparable LTB4 receptor antagonism [1]. This stereospecific activity makes the trans-isomer a unique tool for dissecting LTB4-mediated pathways.
| Evidence Dimension | LTB4 Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | 2 μM (porcine neutrophil membranes) |
| Comparator Or Baseline | Ricinoleic Acid (cis-isomer): Not reported as a potent LTB4 antagonist |
| Quantified Difference | Qualitative functional difference; trans-isomer is a confirmed antagonist, cis-isomer is not. |
| Conditions | In vitro radioligand binding assay using porcine neutrophil membranes. |
Why This Matters
For researchers investigating inflammatory pathways, the trans-isomer provides a stereochemically defined tool to modulate LTB4 signaling, a capability not offered by the cis-isomer, enabling more precise mechanistic studies.
- [1] Yagaloff, K. A., Franco, L., Simko, B., & Burghardt, B. (1995). Essential fatty acids are antagonists of the leukotriene B4 receptor. Prostaglandins, Leukotrienes and Essential Fatty Acids, 52(5), 293-297. View Source
